molecular formula C26H28N4S B2577721 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea CAS No. 850933-76-5

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea

Cat. No.: B2577721
CAS No.: 850933-76-5
M. Wt: 428.6
InChI Key: JMJPJDDQURATII-UHFFFAOYSA-N
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Description

1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is a complex organic compound featuring an indole ring system, a pyridine ring, and a thiourea moiety. This compound is of interest due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis or by cyclization of tryptophan derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole and pyridine rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed on the thiourea moiety to form thioamides.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation products: Indole-3-carboxaldehyde and pyridine-3-carboxaldehyde.

  • Reduction products: Thioamide derivatives.

  • Substitution products: Various substituted indoles and pyridines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The indole and pyridine rings are known to interact with biological targets, making this compound a candidate for drug development.

  • Medicine: Potential antiviral, anti-inflammatory, and anticancer properties have been explored.

  • Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole and pyridine rings can bind to these targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 1-(2-(1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea

  • 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)urea

  • 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)urea

Uniqueness: This compound is unique due to the presence of both the dimethyl group on the indole ring and the thiourea moiety, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4S/c1-18-10-11-25-23(15-18)22(20(3)28-25)12-14-30(17-21-8-6-13-27-16-21)26(31)29-24-9-5-4-7-19(24)2/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJPJDDQURATII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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